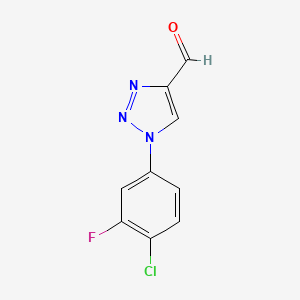
1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
描述
1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C9H5ClFN3O and its molecular weight is 225.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-Chloro-3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS Number: 1492834-85-1) is a compound belonging to the triazole family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity based on diverse research findings, synthesizing data from various studies and highlighting its possible therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 225.61 g/mol. The compound's structure features a triazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₅ClFN₃O |
| Molecular Weight | 225.61 g/mol |
| CAS Number | 1492834-85-1 |
Biological Activity Overview
Research indicates that compounds containing the triazole moiety exhibit a range of biological activities including antimicrobial, anticancer, and antifungal properties. The specific biological activities of this compound are detailed below.
Anticancer Activity
Several studies have explored the anticancer potential of triazole derivatives. For instance, compounds similar to 1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole have shown significant antiproliferative effects against various cancer cell lines.
In a study focusing on the synthesis of triazole derivatives, it was found that certain compounds exhibited IC₅₀ values comparable to established chemotherapeutics like doxorubicin. The mechanism of action often involves the induction of apoptosis through pathways such as mitochondrial membrane potential disruption and DNA damage without direct intercalation into DNA .
Antimicrobial Activity
Triazole derivatives have also been noted for their antimicrobial properties. In related studies, compounds with similar structural characteristics demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The presence of chlorine and fluorine substituents in the phenyl ring is believed to enhance their antimicrobial efficacy .
Case Studies and Research Findings
- Antiproliferative Studies : A comparative analysis involving various triazole derivatives showed that those with electron-withdrawing groups (like chlorine and fluorine) exhibited enhanced antiproliferative activity against leukemia cell lines such as K-562 and HL-60 .
- Mechanistic Insights : Research highlighted that the compound induces morphological changes in cancer cells indicative of apoptosis—such as chromatin condensation and formation of apoptotic bodies—further supporting its potential as an anticancer agent .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that the positioning of substituents on the triazole ring significantly affects biological activity. For example, ortho-substituted derivatives generally showed higher activity compared to meta or para substitutions .
属性
IUPAC Name |
1-(4-chloro-3-fluorophenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN3O/c10-8-2-1-7(3-9(8)11)14-4-6(5-15)12-13-14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNORKKFXGQSMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)C=O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















